molecular formula C12H11N5O2 B2574776 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-58-0

3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2574776
CAS No.: 1443279-58-0
M. Wt: 257.253
InChI Key: UZVWJISXEKKVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a prominent chemical scaffold in the development of potent and selective inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling through amplification, mutation, or fusion is a well-established driver of oncogenesis in a variety of cancers, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and lung squamous cell carcinoma, making this pathway a high-value target for therapeutic intervention. This specific pyrazolopyrimidine-based compound serves as a critical intermediate and core structure for the synthesis of advanced drug candidates, such as erdafitinib analogs, which function by competitively binding to the ATP-binding pocket of FGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. Its research value is underscored by its utility in structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against FGFR1-4 while minimizing off-target effects. Researchers employ this compound to explore mechanisms of acquired resistance in FGFR-driven malignancies and to develop next-generation inhibitors capable of overcoming common resistance mutations. This makes it an indispensable tool for in vitro and in vivo pharmacological profiling in preclinical oncology research, facilitating a deeper understanding of tumorigenesis and the development of targeted cancer therapies. https://www.ncbi.nlm.nih.gov/books/NBK572066/

Properties

IUPAC Name

3-methyl-5-(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7-6-14-17-10(12(18)19)5-8(15-11(7)17)9-3-4-13-16(9)2/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVWJISXEKKVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3(5)-aminopyrazoles with suitable aldehydes or ketones in the presence of acidic or basic catalysts . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5

The target compound is distinguished by its 1-methyl-1H-pyrazol-5-yl group at position 5. Modifications to this substituent significantly alter physicochemical and biological properties:

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 1-methyl-1H-pyrazol-5-yl 257.25 Enhanced solubility due to carboxylic acid; potential kinase inhibition
3-methyl-5-(1-methyl-1H-pyrazol-4-yl) analog 1-methyl-1H-pyrazol-4-yl 287.27 Higher molecular weight; altered pyrazole orientation may affect binding
5-(4-fluorophenyl) analog 4-fluorophenyl 291.62 Fluorine enhances electronegativity; improved metabolic stability
5-(1,3,5-trimethyl-1H-pyrazol-4-yl) analog 1,3,5-trimethyl-1H-pyrazol-4-yl 365.37 Increased lipophilicity; potential for CNS penetration

Key Insight : The pyrazole ring's substitution pattern (positions 4 vs. 5) influences steric hindrance and electronic interactions, impacting target affinity .

Modifications at Position 7

The carboxylic acid group at position 7 is critical for solubility and hydrogen bonding. Alternative functional groups include:

Compound Name Position 7 Group Molecular Weight (g/mol) Biological Implications Reference
Target Compound Carboxylic acid 257.25 Ionizable group enhances aqueous solubility
7-amine analog NH2 228.25 Basic amine may improve membrane permeability
3-carbamoyl analog Carbamoyl Not reported Hydrogen bonding potential for receptor interaction
7-(morpholin-4-yl) analog Morpholine Not reported Bulky substituent may reduce off-target binding

Key Insight : Carboxylic acid derivatives are preferred for solubility in aqueous environments, while amine or morpholine groups may optimize pharmacokinetics .

Halogen and Cycloalkyl Substituents

Halogenation or cycloalkyl incorporation modulates reactivity and steric effects:

Compound Name Substituent Molecular Weight (g/mol) Notable Properties Reference
3-Chloro-5-cyclopropyl analog Cl at C3; cyclopropyl at C5 237.65 Chlorine increases electrophilicity; cyclopropyl enhances rigidity
5-cyclopropyl-6-chloro analog Cl at C6; cyclopropyl at C5 Not reported Dual substitution may improve metabolic stability

Key Insight : Halogens (e.g., Cl, F) improve binding via halogen bonding, while cyclopropyl groups reduce conformational flexibility .

Biological Activity

3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews its synthesis, biological evaluations, and the implications of its activity in therapeutic contexts.

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 628297-55-2

Biological Activity

The compound has been primarily studied for its inhibitory effects on specific kinases, notably Pim-1 and Flt-3. These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention.

Inhibition of Kinases

Research indicates that compounds of the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against Pim-1 and Flt-3 kinases:

  • Pim-1 Inhibition :
    • The compound demonstrated potent inhibition of Pim-1 with IC50 values in the submicromolar range. This suggests that it could effectively suppress cancer cell proliferation mediated by this kinase.
  • Flt-3 Inhibition :
    • The compound also inhibited Flt-3 kinase, which is often mutated in acute myeloid leukemia (AML). The dual inhibition profile suggests potential for use in treating hematological malignancies.

The biological activity is believed to stem from the ability of the compound to disrupt phosphorylation processes critical for cell survival and proliferation. Specifically, it inhibits the phosphorylation of BAD protein at serine 112, a known substrate of Pim-1, which plays a role in apoptosis regulation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cell-Based Assays :
    • In vitro studies revealed that treatment with the compound resulted in reduced colony formation in cancer cell lines, indicating its potential to hinder tumor growth through kinase inhibition .
  • Selectivity Profile :
    • A selectivity study against a panel of 119 oncogenic kinases showed that the compound selectively inhibited Pim-1 and Flt-3 while sparing other kinases, suggesting a favorable safety profile for further development .
  • Comparative Efficacy :
    • Compared to first-generation inhibitors, such as SGI-1776, this compound exhibited improved selectivity and lower off-target effects, making it a promising candidate for further clinical investigation .

Table 1: Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Selectivity Score
Pim-1<0.50.14
Flt-3<0.7Not specified
Other Kinases>30Not specified

Table 2: Biological Effects Observed in Cell-Based Assays

Assay TypeResult
Colony FormationSignificant reduction
Phosphorylation of BADInhibition at serine 112
Overall Cellular ViabilityDecreased with treatment

Q & A

Q. How to troubleshoot low yields in the final carboxylation step of the synthesis?

  • Methodological Answer : Low yields may result from incomplete deprotection of ester intermediates or side reactions (e.g., decarboxylation). Optimize:
  • Reaction time/temperature : Use microwave-assisted synthesis to accelerate carboxylation.
  • Protecting groups : Switch from methyl esters to tert-butyl esters for easier cleavage under mild acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.